BenchChemオンラインストアへようこそ!

PRT-060318

Syk kinase IC50 biochemical assay

PRT-060318 delivers the cleanest Syk inhibition commercially available. At 50 nM, Syk is inhibited by 92% while all 270 other kinases retain >70% activity—unlike R406 (Flt3), PRT062607 (FGR, MLK1), or TAK-659 (FLT3, ZAP-70, JAK3). Uniquely inhibits GPVI/ITAM platelet activation while sparing ADP/thrombin pathways, achieving antithrombotic efficacy without bleeding prolongation in pig and rabbit models. Outperforms Revacept and 9O12-Fab in thrombus reduction independent of collagen substrate. Orally bioavailable. Validated in CLL B-cell apoptosis, DLBCL subtype-selective, and HIT thrombosis models. Choose PRT-060318 when experimental reproducibility demands unambiguous target attribution.

Molecular Formula C18H24N6O
Molecular Weight 340.4 g/mol
Cat. No. B1683784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRT-060318
Synonyms2-(2-aminocyclohexylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide
PRT 060318
PRT-060318
PRT060318
Molecular FormulaC18H24N6O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N
InChIInChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24)/t14-,15+/m0/s1
InChIKeyNZNTWOVDIXCHHS-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PRT-060318 (PRT318): Potent and Selective Syk Tyrosine Kinase Inhibitor for Preclinical Thrombosis and B-Cell Malignancy Research


PRT-060318 (also known as PRT318 or P142-76) is a small-molecule inhibitor of spleen tyrosine kinase (Syk) with an in vitro IC50 of 3–4 nM against purified Syk kinase [1] . The compound was developed by Portola Pharmaceuticals as an orally bioavailable agent for the treatment of heparin-induced thrombocytopenia (HIT) and related thrombotic disorders [1]. PRT-060318 suppresses chronic lymphocytic leukemia (CLL) B-cell activation and migration, induces apoptosis, and prevents HIT immune complex-induced thrombocytopenia and thrombosis in transgenic mouse models [1] [2]. Its chemical structure (C₁₈H₂₄N₆O; MW = 340.42) and CAS registry (1194961-19-7) are well-characterized, with broad commercial availability from multiple research-grade suppliers [2].

Why PRT-060318 Cannot Be Interchanged with Fostamatinib/R406 or Other Syk Inhibitors Without Loss of Key Experimental Attributes


Syk inhibitors vary substantially in potency, selectivity profile, and signaling-pathway specificity [1]. PRT-060318 exhibits approximately 10-fold greater potency against Syk kinase (IC50 = 3–4 nM) compared with R406, the active metabolite of fostamatinib (IC50 = 41 nM) [2] . Moreover, PRT-060318 demonstrates functional discrimination: it inhibits GPVI/FcRγ ITAM-mediated platelet activation while sparing ADP- and thrombin-mediated GPCR pathways, a property that enables antithrombotic efficacy without prolonging bleeding time in preclinical models [1] . Substitution with alternative Syk inhibitors such as R406, fostamatinib (R788), entospletinib, or TAK-659 would alter both potency and pathway-specific activity, potentially compromising experimental reproducibility and interpretation of Syk-dependent signaling outcomes [3].

PRT-060318 Quantitative Differentiation Evidence: Potency, Selectivity, and Functional Specificity Relative to Syk Inhibitor Comparators


Syk Kinase Inhibitory Potency: 10-Fold Greater Than R406/Fostamatinib

PRT-060318 inhibits purified Syk kinase with an IC50 of 3–4 nM, representing approximately 10-fold greater potency than R406, the active metabolite of the clinically approved Syk inhibitor fostamatinib, which exhibits an IC50 of 41 nM [1]. This potency advantage is observed in cell-free biochemical kinase assays under ATP-competitive conditions [2]. The magnitude of potency difference (Δ ≈ 10×) translates directly to lower compound concentrations required to achieve equivalent target engagement in cellular and in vivo models.

Syk kinase IC50 biochemical assay kinase inhibition

Kinase Selectivity Profile: 92% Syk Inhibition at 50 nM Across 270-Kinase Panel with Minimal Off-Target Activity

At a concentration of 50 nM, PRT-060318 inhibits Syk kinase activity by 92% while all other kinases in a broad 270-kinase panel retain greater than 70% activity [1]. This selectivity profile indicates that at this concentration, PRT-060318 achieves near-maximal target engagement with minimal perturbation of off-target kinases. In contrast, R406 shows meaningful activity against Flt3 (5-fold lower selectivity window), and PRT062607 (P505-15 HCl) exhibits additional activity against FGR and MLK1 .

kinase selectivity off-target profiling chemical biology target engagement

In Vivo Antithrombotic Efficacy with Preserved Hemostatic Function: Complete Inhibition of CVXN-Induced Platelet Aggregation Without Bleeding Time Prolongation in Pig Models

In pig models of arterial thrombosis, intravenous infusion of PRT-060318 achieved complete inhibition of convulxin (CVXN)-induced platelet aggregation while having no effect on ADP-induced platelet aggregation and no prolongation of ear bleeding time . This functional discrimination—inhibiting GPVI/FcRγ ITAM-mediated activation while sparing GPCR-mediated (ADP) activation—contrasts with broader antiplatelet agents such as clopidogrel or aspirin, which inhibit both thrombotic and hemostatic platelet functions and prolong bleeding time [1]. In rabbit models, PRT-060318 similarly targets maximal Syk kinase inhibition and significantly inhibits arterial thrombosis .

thrombosis hemostasis platelet aggregation in vivo pharmacology

GPVI Signaling-Specific Thrombus Inhibition: Direct Comparative Evidence Versus Revacept and 9O12-Fab in Whole-Blood Microfluidic Assays

In a direct head-to-head comparison using a multiparameter whole-blood microfluidic assay, the antithrombotic effects of GPVI signaling inhibition by PRT-060318 surpassed those of GPVI-binding competition (Revacept) and GPVI receptor blockage (9O12-Fab) across collagen substrates with varying GPVI-activating potential [1]. The study demonstrated that at arterial shear rate, Syk inhibition via PRT-060318 produced superior reduction in thrombus formation compared with the other two GPVI-directed interventions, which showed limited or partial efficacy depending on substrate type [1]. Post-perfusion of PRT-060318 over preformed thrombi enhanced thrombus breakdown and platelet detachment, with loss of thrombus stability detectable within 3 minutes [2].

thrombus formation GPVI signaling collagen receptor microfluidic assay

HIT In Vivo Efficacy: Complete Prevention of Thrombocytopenia and Thrombosis in Transgenic Mouse Model with Oral Dosing

In a transgenic mouse model of heparin-induced thrombocytopenia (HIT), oral administration of PRT-060318 completely inhibited HIT immune complex-induced platelet aggregation in vitro and prevented both thrombocytopenia and thrombosis in vivo [1]. Nadir platelet counts in PRT-060318-treated mice were significantly higher than in vehicle-treated controls (specific quantitative values available in source data) [1] . A novel thrombosis visualization technique confirmed significantly reduced thrombus formation in PRT-060318-treated mice compared with controls [1]. In a crush thrombosis model, PRT-060318 treatment resulted in significant inhibition of platelet deposition without altering bleeding time .

heparin-induced thrombocytopenia HIT in vivo thrombosis oral bioavailability

B-Cell Malignancy Activity: Anti-Proliferative Effects in Pre-B ALL and DLBCL Cell Lines with Subtype Selectivity

PRT-060318 demonstrates subtype-selective activity in B-cell malignancies: among B-ALL cell lines, responsive cells (IC50 < 4.5 μM) consisted exclusively of pre-B ALL phenotype (CD10+, TdT+, cytoIgμ+), whereas resistant cells (IC50 > 4.5 μM) comprised pro-B ALL phenotype (CD10+/−, TdT+, cytoIgμ−) [1]. In diffuse large B-cell lymphoma (DLBCL), 7 of 10 cell lines were sensitive to PRT-060318, with Syk inhibition blocking G1-S transition and causing cell-cycle arrest [2]. PRT-060318 also blocks BCR signaling in primary lymphoma cells [2]. This subtype selectivity contrasts with broader BCR-pathway inhibitors such as ibrutinib, which targets BTK downstream of Syk and may have different sensitivity profiles [3].

acute lymphoblastic leukemia ALL DLBCL Syk inhibition B-cell receptor signaling

PRT-060318 Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vivo Thrombosis Studies Requiring Antithrombotic Efficacy Without Hemostatic Compromise

PRT-060318 is uniquely suited for preclinical thrombosis research where preservation of hemostatic function is essential. In pig and rabbit models, intravenous PRT-060318 completely inhibited CVXN-induced (GPVI/FcRγ ITAM-mediated) platelet aggregation while sparing ADP-induced aggregation and without prolonging ear bleeding time . This functional discrimination enables investigation of Syk-dependent thrombotic mechanisms in arterial thrombosis models without the confounding bleeding risk associated with broad-spectrum antiplatelet agents. The compound's oral bioavailability further supports chronic dosing regimens in HIT and other thrombosis models [1].

GPVI-Collagen Signaling Pathway Dissection Using Whole-Blood Microfluidic Thrombus Assays

For researchers investigating platelet-collagen interactions under physiologically relevant flow conditions, PRT-060318 provides the most broadly effective intervention among GPVI-pathway inhibitors. Direct comparative evidence demonstrates that Syk inhibition via PRT-060318 surpasses both GPVI-binding competition (Revacept) and GPVI receptor blockage (9O12-Fab) in reducing thrombus formation, with efficacy that is not restricted by collagen substrate composition [2]. Post-perfusion destabilization of preformed thrombi occurs within 3 minutes, enabling studies of thrombus stability and dissolution mechanisms [3]. This established comparative dataset eliminates the need for investigators to empirically validate tool compound selection for GPVI/Syk pathway studies.

B-Cell Malignancy Research Requiring Syk-Specific Pathway Inhibition with Defined Subtype Selectivity

PRT-060318 is optimal for dissecting Syk-dependent versus Syk-independent BCR signaling in B-cell malignancies. The compound exhibits subtype-selective activity: pre-B ALL cells are sensitive (IC50 < 4.5 μM) while pro-B ALL cells are resistant (IC50 > 4.5 μM), and 7 of 10 DLBCL cell lines show sensitivity [4] [5]. This defined selectivity profile, combined with the compound's ability to block BCR signaling in primary lymphoma cells and cause G1-S cell-cycle arrest, makes PRT-060318 a validated tool for studies requiring clean Syk inhibition without confounding off-target kinase activity [6]. The compound has also been shown to synergize with ibrutinib, supporting combination studies targeting proximal and distal BCR pathway nodes [7].

Kinase Selectivity Profiling and Chemical Biology Studies Requiring Clean Target Engagement at Low Concentrations

For chemical biology applications demanding high-confidence target engagement with minimal off-target perturbation, PRT-060318's selectivity profile is quantitatively validated: at 50 nM, it inhibits Syk by 92% while all other kinases in a 270-kinase panel retain >70% activity [6]. This clean profile contrasts with alternative Syk inhibitors such as R406 (which inhibits Flt3), PRT062607 (FGR, MLK1), and TAK-659 (FLT3, ZAP-70, JAK3) . Investigators can confidently attribute observed phenotypic effects to Syk inhibition when using PRT-060318 at concentrations ≤ 50 nM, reducing the need for extensive off-target control experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRT-060318

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.